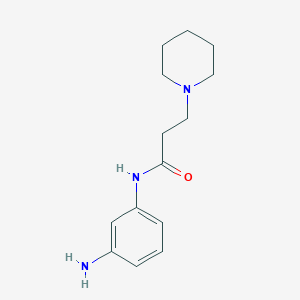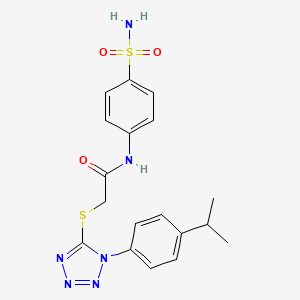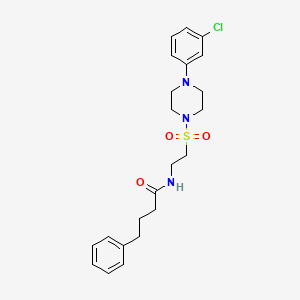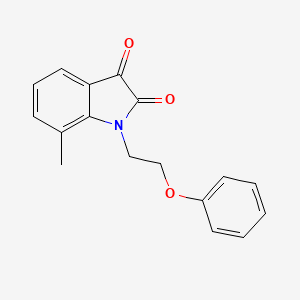
N-(3-aminophenyl)-3-(piperidin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-aminophenyl)-3-(piperidin-1-yl)propanamide, also known as NAPPA, is an organic compound that has been studied extensively for its potential applications in various scientific fields. NAPPA is a piperidine derivative that is composed of an amide group, an amine group, and a propyl group. NAPPA has been used in many different scientific research applications due to its ability to readily bind to proteins and other molecules. In
Scientific Research Applications
Aromatase Inhibition and Breast Cancer Treatment
N-(3-aminophenyl)-3-(piperidin-1-yl)propanamide derivatives have been studied for their potential in inhibiting estrogen biosynthesis. Hartmann and Batzl (1986) synthesized and evaluated various alkyl-substituted derivatives, finding some to be stronger inhibitors of human placental aromatase than aminoglutethimide, a drug used for hormone-dependent breast cancer treatment. This indicates potential applications in the treatment of hormone-dependent breast cancer (Hartmann & Batzl, 1986).
Antiallergic Activity
Courant et al. (1993) synthesized a series of N-(pyridin-2-yl)-3-(piperazin-1-yl)propanamides, chemically related to N-(3-aminophenyl)-3-(piperidin-1-yl)propanamide, demonstrating potential antiallergic activity as assessed by the passive cutaneous anaphylaxis test in vivo (Courant et al., 1993).
Anticancer Agent Development
The synthesis of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide, conducted by Rehman et al. (2018), aimed to find new drug candidates for Alzheimer’s disease. This study highlights the potential of similar compounds in drug development for neurodegenerative diseases (Rehman et al., 2018).
Immunomodulation Research
Giraud et al. (2010) synthesized N-aryl-3-(indol-3-yl)propanamides, including derivatives similar to N-(3-aminophenyl)-3-(piperidin-1-yl)propanamide, and evaluated their immunosuppressive activities. This study provides insight into the potential use of these compounds in immunomodulation research (Giraud et al., 2010).
Corrosion Inhibition Studies
Verma et al. (2016) explored the use of 3-amino alkylated indoles, chemically related to N-(3-aminophenyl)-3-(piperidin-1-yl)propanamide, as corrosion inhibitors for mild steel in acidic environments. This study suggests potential industrial applications of similar compounds in corrosion prevention (Verma et al., 2016).
Synthesis and Evaluation for Anticonvulsant Activity
Kamal et al. (2013) synthesized a series of N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs, evaluating their anticonvulsant activity. This research demonstrates the potential of N-(3-aminophenyl)-3-(piperidin-1-yl)propanamide analogs in developing new anticonvulsant drugs (Kamal et al., 2013).
properties
IUPAC Name |
N-(3-aminophenyl)-3-piperidin-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c15-12-5-4-6-13(11-12)16-14(18)7-10-17-8-2-1-3-9-17/h4-6,11H,1-3,7-10,15H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVYRZFUCYXRGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(=O)NC2=CC=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminophenyl)-3-(piperidin-1-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2683154.png)
![1-(4-Methylphenyl)-3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2683156.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2683159.png)


![1-[(2,6-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2683165.png)


![(3-(Benzyloxy)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2683170.png)